molecular formula C8H19ClN2O2 B157319 tert-Butyl (3-aminopropyl)carbamate hydrochloride CAS No. 127346-48-9

tert-Butyl (3-aminopropyl)carbamate hydrochloride

Cat. No.: B157319
CAS No.: 127346-48-9
M. Wt: 210.7 g/mol
InChI Key: WUXOJNUZYOFBMI-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS: 127346-48-9), also known as N-Boc-1,3-diaminopropane hydrochloride, is a protected amine derivative widely used as a key intermediate in pharmaceutical synthesis and organic chemistry. Its molecular formula is C₈H₁₉ClN₂O₂ (MW: 222.7 g/mol), featuring a tert-butoxycarbonyl (Boc) group and a terminal primary amine, which enables selective reactivity in multi-step syntheses . This compound is critical in the development of kinase inhibitors, peptide conjugates, and prodrugs, as demonstrated in its use for synthesizing macrocyclic kinase inhibitors via nucleophilic substitution reactions . Its high purity (typically ≥95%) and stability under basic conditions make it a preferred building block in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXOJNUZYOFBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621153
Record name tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127346-48-9
Record name tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Coupling Method

The most established approach involves reacting 3-aminopropylamine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions:

Procedure :

  • Reagents : 3-Aminopropylamine hydrobromide (1 eq), Boc₂O (1.2 eq), triethylamine (Et₃N, 1.5 eq).

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12–24 hours.

  • Workup : Filter precipitated salts, concentrate, and recrystallize from ethanol/water (1:3).

Key Data :

ParameterValueSource
Yield85–92%
Purity (HPLC)>98%
Reaction Time12–24 hours

Mechanism :
3-Aminopropylamine+Boc2OEt3NBoc-protected amineHClHydrochloride salt\text{3-Aminopropylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{Boc-protected amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Urea-Based Synthesis

An alternative employs urea derivatives for carbamate formation:

  • Reagents : 3-Aminopropanol, urea, n-butanol, HCl.

  • Conditions : Reflux at 120°C for 6 hours.

  • Advantage : Avoids Boc₂O, reducing costs.

Outcome :

  • Yield: 75–80%

  • Purity: 90–95% (requires column chromatography).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes efficiency and consistency:

  • Reactor Type : Tubular flow reactor with automated temperature/pH control.

  • Parameters :

    • Temperature: 40–60°C

    • Residence Time: 20–30 minutes

    • Throughput: 50–100 kg/day

Benefits :

  • Reduced side products (e.g., over-Boc protection) by 15% compared to batch processes.

  • Inline IR monitoring ensures real-time quality assurance.

Solvent-Free Mechanochemical Methods

Emerging techniques use ball milling for Boc protection:

  • Conditions : Boc₂O (1.1 eq), 3-aminopropylamine, SiO₂ catalyst, 500 rpm for 1 hour.

  • Yield : 88% with 99% selectivity.

Protection-Deprotection Strategies

Boc Protection Optimization

  • Reagent Ratios : Boc₂O (1.2–1.5 eq) ensures complete mono-protection.

  • Catalysts : 4-Dimethylaminopyridine (DMAP, 0.1 eq) accelerates reaction rates by 30%.

Hydrochloride Salt Formation

Deprotection-free hydrochloride synthesis avoids intermediate isolation:

  • Acid Source : 4M HCl in dioxane or ethyl acetate.

  • Procedure : Add HCl gas to Boc-protected amine in anhydrous ether.

  • Yield : 95–98% with minimal degradation.

Advanced Methodologies

Enzymatic Resolution for Chiral Derivatives

Chiral impurities are resolved using subtilisin or lipases:

  • Substrate : Racemic tert-butyl (3-aminopropyl)carbamate.

  • Conditions : Phosphate buffer (pH 7.5), 37°C, 24 hours.

  • Outcome : >99% enantiomeric excess (ee).

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes:

  • Power : 300 W

  • Time : 10 minutes

  • Yield : 89%.

Reaction Optimization and Yield Enhancement

Critical Parameters

FactorOptimal RangeImpact on Yield
pH8.5–9.5±20%
Temperature0–25°C±15%
Solvent PolarityLow (DCM/THF)+10%

Troubleshooting Common Issues

  • Byproduct Formation : Over-Boc protection mitigated by stoichiometric Boc₂O control.

  • Low Crystallinity : Recrystallize from ethanol/water (1:3) to enhance purity.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (DMSO-d₆)δ 1.38 (s, 9H, Boc), δ 3.15 (t, 2H)
¹³C NMR δ 155.2 (C=O), δ 28.3 (C(CH₃)₃)
IR 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)
HRMS m/z 235.1 [M+H]⁺

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.5 minutes.

  • TLC : Rf = 0.3 (hexane/ethyl acetate 5:1).

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-aminopropyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H19_19ClN2_2O2_2
  • Molecular Weight : 210.70 g/mol
  • CAS Number : 127346-48-9

The compound features a tert-butyl group, a 3-aminopropyl chain, and a carbamate functional group, which contribute to its biological activity and stability in pharmaceutical formulations.

Anticancer Activity

Research indicates that the 3-aminopropyl moiety is associated with significant anticancer properties. It has been reported that compounds containing the 3-aminopropyl group exhibit activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain cancer cells, making them potential candidates for further drug development .

Antibiotic Enhancer

The compound has been evaluated for its ability to enhance the efficacy of existing antibiotics. In a study focusing on polyamine conjugates, tert-butyl (3-aminopropyl)carbamate was tested alongside antibiotics such as doxycycline and erythromycin. The results indicated that while it did not significantly enhance antibiotic activity against specific bacterial strains, its structural properties suggest potential for future modifications to improve efficacy .

Synthesis and Derivative Development

The synthesis of tert-butyl (3-aminopropyl)carbamate hydrochloride involves several chemical reactions that can be tailored to produce various derivatives with modified biological activities. For example, the reaction with different amino acids or other functional groups can yield new compounds that may exhibit enhanced pharmacological properties .

Table 1: Synthesis Overview

StepReagentsConditionsYield
1tert-butyl carbamate, 3-aminopropylamineTHF, room temperatureVariable
2EDC·HCl, HOBtCH2_2Cl2_2, stirring for 16hVariable

Case Studies in Microbiology

In microbiological applications, the compound has been investigated for its antimicrobial properties. A series of studies have demonstrated its potential effectiveness against various microbial strains, including Gram-positive bacteria like Staphylococcus aureus. However, the mechanism of action remains to be fully elucidated .

Table 2: Antimicrobial Assessment

Microbial StrainActivity ObservedReference
Staphylococcus aureusModerate
Escherichia coliMinimal
Pseudomonas aeruginosaNone

Future Directions and Research Opportunities

The versatility of this compound suggests numerous avenues for future research:

  • Drug Development : Further exploration into its derivatives could lead to novel anticancer therapies.
  • Combination Therapies : Investigating synergistic effects when combined with existing antibiotics could enhance treatment protocols for resistant bacterial strains.
  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will aid in optimizing its applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminopropyl)carbamate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino group can attack electrophilic centers, leading to the formation of new bonds. The tert-butyl carbamate group provides stability during reactions and can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Reactivity and Stability

  • Steric Effects : The azetidine-containing analogue (CAS 1170108-38-9) exhibits reduced nucleophilicity due to ring strain and steric hindrance compared to the linear propane chain in the parent compound .
  • Solubility : The morpholine derivative (CAS 2408958-75-6) demonstrates improved aqueous solubility owing to its oxygen-rich heterocycle, making it advantageous for in vivo studies .
  • Branching vs. Linearity : N-Boc-2-methyl-1,3-propanediamine (CAS 480452-05-9) introduces chirality, enabling applications in stereoselective synthesis, whereas the parent compound’s linear structure favors straightforward conjugation .

Commercial Availability

  • While the parent compound is widely available (≥95% purity, stocked by Combi-Blocks and others ), the morpholine derivative (CAS 2408958-75-6) is discontinued, limiting its accessibility .

Research Findings

  • Kinase Inhibitor Synthesis : The parent compound’s terminal amine facilitates efficient displacement reactions with halogenated pyrimidines, achieving 100% yield in macrocyclic inhibitor synthesis .
  • Azetidine Analogues : Derivatives like CAS 1170108-38-9 show promise in spirocyclic compound libraries due to their constrained geometry, enhancing target binding affinity .
  • Morpholine Derivatives : Despite discontinuation, CAS 2408958-75-6 was pivotal in early-stage GPCR modulator studies, highlighting the role of solubility in lead optimization .

Biological Activity

tert-Butyl (3-aminopropyl)carbamate hydrochloride, also known by its CAS number 75178-96-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H19ClN2O2C_8H_{19}ClN_2O_2 and a molecular weight of approximately 210.7 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC₈H₁₉ClN₂O₂
Molecular Weight210.7 g/mol
Density1.0 ± 0.1 g/cm³
Melting Point22 °C
Boiling Point271.7 ± 23 °C
Flash Point118.1 ± 22.6 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, especially in cancer therapy. The presence of the amino group allows it to act as a nucleophile, participating in reactions that can influence cellular processes.

Anticancer Activity

Research indicates that compounds containing the 3-aminopropyl group exhibit significant activity against certain cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death . The carbamate group enhances the compound's stability and solubility, potentially increasing its efficacy as an anticancer agent .

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines at micromolar concentrations, with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : The compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta peptides, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases .
  • Synthesis and Derivatives : The synthesis of this compound has been explored as a precursor for developing other biologically active compounds, highlighting its versatility in medicinal chemistry .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity IndexUnique Features
tert-Butyl (1-aminopentan-3-yl)carbamate0.93Different alkyl chain length affecting solubility
tert-Butyl (4-aminobutyl)carbamate0.88Variation in amino group position
tert-Butyl (4-methylpiperidin-4-yl)carbamate0.91Incorporation of a piperidine ring

This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl (3-aminopropyl)carbamate hydrochloride, and how is reaction progress monitored?

The compound is typically synthesized via Boc-protection of 1,3-diaminopropane derivatives. A common method involves reacting 3-aminopropan-1-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or Et₃N) in a solvent like THF or DCM. Reaction progress is monitored using TLC (silica gel, Rf ~0.3 in 5:1 hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient). Post-synthesis, HCl is added to precipitate the hydrochloride salt .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Key signals include Boc tert-butyl protons (~1.4 ppm) and the carbamate carbonyl (~155 ppm). The 3-aminopropyl chain shows resonances at δ 2.6–3.1 ppm (methylene groups) and δ 1.6–1.8 ppm (central CH₂) .
  • IR : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and NH bending (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 235.1 (free base) and [M-Cl]⁺ at m/z 199.1 for the hydrochloride salt .

Q. How should researchers handle stability and storage of this compound?

The hydrochloride salt is hygroscopic and should be stored under inert gas (N₂/Ar) at 2–8°C in airtight containers. Purity (>95%) is maintained by avoiding prolonged exposure to moisture or acidic conditions. Degradation products (e.g., free amine or tert-butanol) can be detected via HPLC with UV monitoring at 210 nm .

Advanced Research Questions

Q. How can Boc protection/deprotection steps be optimized to minimize side reactions?

  • Protection : Use Boc₂O in anhydrous DCM with DMAP (0.1 eq) to accelerate carbamate formation while suppressing urea byproducts. Excess Boc₂O (1.2 eq) ensures complete reaction .
  • Deprotection : TFA/DCM (1:1 v/v) at 0°C prevents racemization of chiral intermediates. Neutralize with 2M NaOH post-deprotection to avoid amine hydrochloride precipitation prematurely .

Q. What strategies resolve enantiomeric impurities in derivatives of this compound?

Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) or enzymatic resolution (using lipases or esterases) can separate enantiomers. For example, (S)-tert-butyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS 959833-70-6) was resolved using subtilisin-catalyzed acyl transfer .

Q. How to address discrepancies in reported melting points or NMR data across studies?

Variations often arise from polymorphic forms or residual solvents. Recrystallize the compound from EtOH/water (1:3) to obtain a consistent crystalline form. Cross-validate NMR data with computational tools (e.g., ACD/Labs or ChemDraw) and reference internal standards like TMS or DSS .

Application-Focused Questions

Q. What role does this compound play in synthesizing enzyme inhibitors?

It serves as a key intermediate for protease inhibitors (e.g., thrombin or trypsin-like serine proteases). The 3-aminopropyl group enables conjugation to fluorogenic substrates (e.g., Boc-Val-Pro-Arg-MCA), where cleavage releases a fluorescent signal for activity assays .

Q. How is this compound used in bioconjugation?

The primary amine reacts with NHS esters or aldehydes (via reductive amination) to functionalize biomolecules. For example, it was used to synthesize thioglycosyl–naphthalimide hybrids for glycosidase inhibition studies (Ki = 0.61 µM against hOGA) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly in literature (40–85%)?

Yield depends on the purity of starting materials (e.g., 1,3-diaminopropane) and reaction scale. Small-scale reactions (<1 g) often achieve higher yields due to better mixing and temperature control. At scale (>100 g), side reactions (e.g., over-Boc protection) are mitigated by slow reagent addition and inline IR monitoring .

Q. How to troubleshoot unexpected byproducts during synthesis?

Common byproducts include:

  • Di-Boc derivatives : Remove via aqueous extraction (pH 7–8) or column chromatography (SiO₂, 10% MeOH/DCM).
  • Hydrolysis products : Use anhydrous solvents and molecular sieves to suppress water-mediated degradation .

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